Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated good potency, selectivity, and a remarkable pharmacokinetic profile in preclinical studies. [] Further characterization in in vivo rheumatoid arthritis models and subsequent histopathological evaluation supported its development as a clinical candidate for inflammatory diseases. [] Compound 36 displayed an excellent safety profile and qualified for Phase 1 clinical trials in healthy volunteers. [] In Phase 1, oral administration confirmed favorable safety, tolerability, and good target engagement as measured by levels of IL-2 and TNF-α. []
Compound Description: This compound is a novel naphtho-furan derivative synthesized and characterized in a study focusing on exploring novel antimicrobial agents. [] It exhibited good antibacterial and antifungal activities in preliminary screenings. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Both compounds feature a 5-phenyl-1,3,4-oxadiazol-2-yl substituent, indicating their structural similarity and potential for biological activity, particularly in the realm of antimicrobial agents. []
Compound Description: This series of bi-heterocyclic compounds was synthesized and evaluated for therapeutic potential against Alzheimer's disease and diabetes. [] The compounds contain both 1,3-thiazole and 1,3,4-oxadiazole rings in their structure. [] Notably, compound 8l from this series exhibited potent acetylcholinesterase (AChE) inhibitory activity (IC50 of 17.25 ± 0.07 μM), suggesting potential for Alzheimer's treatment. [] Other compounds within this series demonstrated inhibitory effects against butyrylcholinesterase (BChE), urease, and α-glucosidase, highlighting their diverse pharmacological potential. []
Relevance: These bi-heterocyclic compounds share the 1,3,4-oxadiazole ring system with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide and also contain a thiazole ring, although in a different position and substitution pattern compared to the 2-methylthiazol-4-yl group in the target compound. This structural similarity, along with their observed enzyme inhibitory activities, suggests a potential link to the biological activity of the target compound. []
Compound Description: This series of compounds was synthesized and evaluated as potential alkaline phosphatase inhibitors. [] The most potent compound, 6i, exhibited an IC50 value of 0.420 μM, significantly better than the standard (KH2PO4) with an IC50 of 2.80 μM. [] Molecular docking studies revealed strong binding interactions with the alkaline phosphatase enzyme, supporting the observed inhibitory activity. []
Relevance: These compounds share the 1,3,4-oxadiazole ring and the benzamide group with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. They differ in the substitution pattern on the oxadiazole ring, where the target compound has a 2-methylthiazol-4-yl group, while these analogues possess an alkylthio group at the 5-position. Despite this difference, the shared structural features and demonstrated biological activity against alkaline phosphatase suggest potential for other biological activities, including those relevant to the target compound. []
N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System
Compound Description: This compound was synthesized as part of a study exploring novel antibacterial agents with enhanced bacterial resistance. [] It exhibited significant antibacterial activities against various bacterial strains. [] QSAR and molecular docking studies were conducted to understand its mode of interaction and antibacterial properties. []
Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide group with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. It also contains a thiazole ring, although in a different position and substitution pattern compared to the 2-methylthiazol-4-yl group in the target compound. The shared structural features and documented antibacterial activity indicate a potential connection to the biological activities of the target compound. []
Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide group with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. It differs in the substitution pattern on the oxadiazole ring, with a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group instead of the 5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl moiety in the target compound. While no biological activity data was provided for this specific compound, the structural similarities suggest potential for shared or related pharmacological profiles. []
Compound Description: This compound exhibits a new, thermodynamically stable crystalline modification. [] This specific modification offers advantages for formulation stability, particularly in suspension formulations. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system and the benzamide group with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. While its specific biological activity is not discussed, the research focuses on its physical properties and pharmaceutical formulation. The shared structural features suggest a potential link to the biological activity of the target compound. []
Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide group with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. It features a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group instead of the 5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl moiety present in the target compound. Despite the difference in substitution, the shared structural features suggest a potential link to the biological activity of the target compound. []
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and hemolytic activity. [] The compounds also underwent enzyme inhibition studies, supported by molecular docking simulations. [] Compounds within this series exhibited various degrees of activity against α-glucosidase, butyrylcholinesterase, lipoxygenase, and bacterial strains such as Salmonella typhi and Staphylococcus aureus. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. While they lack the benzamide moiety, they demonstrate the versatility of the 1,3,4-oxadiazole core in developing compounds with diverse biological activities. The observed antibacterial and enzyme inhibitory activities of these compounds suggest a potential for related activities in the target compound. []
Compound Description: This series of compounds was synthesized and evaluated for their potential as pesticides, specifically focusing on antibacterial and antifungal activities. [] The compounds were prepared by reacting N-(5-aryl-1,3,4-oxadiazol-2-yl)carbonimidodithioates with various dinucleophiles. [] The study demonstrated promising antibacterial and antifungal activities for some representative compounds within this series. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. The key difference lies in the 2-amino-1,3-heterazole moiety linked to the oxadiazole ring in these compounds, while the target compound has a benzamide group. Despite this difference, the shared structural features and demonstrated biological activities in the realm of pesticide research suggest potential for broader biological activities, including those relevant to the target compound. []
1,2,4-oxadiazole Derivatives with a 1,3,4-thiadiazole Amide Moiety
Compound Description: This series of compounds was designed and synthesized to explore their nematocidal activity. [] The compounds contain both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings in their structure. [] Compounds 4i and 4p exhibited significant nematocidal activity against Bursaphelenchus xylophilus, with corrected mortality rates of 57.1% and 60.1% at 200 mg/L, respectively. [] These compounds also showed promising druggability properties, highlighting their potential for development as new nematicides. []
Relevance: While these compounds belong to the 1,2,4-oxadiazole class rather than the 1,3,4-oxadiazole class of the target compound, they share the presence of a thiazole ring. This structural similarity, together with their demonstrated biological activity as nematicides, underscores the potential for exploring diverse biological activities within compounds containing both oxadiazole and thiazole rings. []
Compound Description: This series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings was synthesized and evaluated for insecticidal activity against diamondback moth (Plutella xylostella). [] The compound 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (5d) displayed remarkable insecticidal activity, achieving 100%, 80.95%, and 57.14% mortality against P. xylostella at concentrations of 40 μg mL−1, 10 μg mL−1, and 4 μg mL−1, respectively. [] Structure-activity relationship studies highlighted the impact of various substituents on the insecticidal activity. [] Density functional theory (DFT) studies were also conducted to further understand the observed activities. []
Relevance: These anthranilic diamides are structurally related to 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, sharing the 1,3,4-oxadiazole ring and an aromatic amide group. Although these compounds lack a thiazole ring, the presence of the 1,3,4-oxadiazole and amide functionalities, combined with their demonstrated insecticidal activities, suggests a potential for similar or related biological activities in the target compound. []
Thiazole-1,3,4-oxadiazole Hybrid Analogues
Compound Description: This series of novel thiazole-1,3,4-oxadiazole hybrid analogues was synthesized and evaluated for their in vitro antibacterial activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. [] The compounds were synthesized via cyclodehydrogenation of 2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetohydrazide with various substituted acids using phosphorus oxychloride. [] Compound APTOM-4e showed significant activity against Gram-negative bacteria, comparable to the standard drug ciprofloxacin, while other compounds demonstrated moderate activity. []
Relevance: These hybrid analogues share the 1,3,4-oxadiazole ring and thiazole ring systems with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Although the thiazole moiety's position and substitution pattern differ from the target compound, the presence of both heterocyclic rings and the observed antibacterial activity suggest potential for related biological activities in 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. []
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. [] The synthesis involved a multi-step process starting from ethyl-2-amino-4-methylthiazol-5-carboxylate, leading to the formation of various derivatives including pyrazolones, pyrazoles, and oxadiazoles. []
Compound Description: This series of compounds was designed and evaluated as potential inhibitors of bacterial Mur enzymes, which are involved in peptidoglycan synthesis. [] Molecular docking studies were conducted to assess their binding interactions with Mur enzymes. [] Compounds 6 and 9, featuring an isopropyl substitution, exhibited the highest scores against Mur A, Mur C, and Mur E enzymes, indicating potential for antibacterial activity. []
Compound Description: This study focuses on the synthesis and characterization of two novel iridium(III) complexes, [Ir(ppy)2(PhOXD)] (1, ppy = 2-phenylpyridine, PhOXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide) and [Ir(ppy)2(POXD)] (2, POXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide). [] These complexes exhibit green phosphorescence and were incorporated into organic light-emitting diodes (OLEDs). [] The OLED devices demonstrated high efficiency and low electroluminescence efficiency roll-off, particularly for device G2 based on complex 2. []
Relevance: These iridium(III) complexes, while designed for OLED applications, contain the 1,3,4-oxadiazole ring and a benzamide group, similar to 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. This structural similarity highlights the diverse applications of the 1,3,4-oxadiazole and benzamide moieties in materials science and biological contexts. []
2-Mercapto benzothiazole Derivatives
Compound Description: This study involves the synthesis and biological evaluation of a series of compounds derived from 2-mercapto benzothiazole. [] The synthesized compounds include various heterocyclic systems such as hydrazines, oxazolines, thiadiazoles, and oxadiazoles. [] The compounds were tested for their biological activity against Proteus vulgaris (Gram-negative) and Staphylococcus aureus (Gram-positive) bacteria. []
Relevance: While these compounds do not contain the 1,3,4-oxadiazole ring present in 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, they share the presence of a thiazole ring (benzothiazole). This shared feature, combined with their documented antibacterial activity, underscores the potential for exploring the biological activities of compounds containing thiazole rings, particularly in combination with other heterocyclic systems. []
(Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazide and its Derivatives
Compound Description: This study describes the synthesis and antimicrobial activity of a series of compounds based on (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazide. [, ] The synthesized compounds include various heterocyclic derivatives, such as oxadiazoles, thiazolidinones, and oxadiazinoindoles. [, ] The study reported promising antimicrobial activities against various bacterial and fungal strains for some of the synthesized compounds. [, ]
Sulfonamides Bearing 1,3,4-oxadiazole Moiety
Compound Description: This study focuses on the synthesis, characterization, and pharmacological evaluation of various sulfonamides containing a 1,3,4-oxadiazole moiety. [] The synthesized compounds include chiral and achiral derivatives, with a diverse range of substituents. [] The compounds were evaluated for their antibacterial, antifungal, anti-HIV, carbonic anhydrase inhibitory, antimalarial, and luciferase activities. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, but they lack the thiazole ring and benzamide group. Instead, they feature a sulfonamide moiety, highlighting the versatility of the 1,3,4-oxadiazole core in developing compounds with diverse biological activities. The broad range of pharmacological activities observed in these sulfonamides suggests potential for similar activities in compounds containing the 1,3,4-oxadiazole ring system, including the target compound. []
Anthranilic Diamides Analogs Containing 1,2,4- or 1,3,4-oxadiazole Rings
Compound Description: This study investigates the synthesis, insecticidal activity, and structure-activity relationships of a series of anthranilic diamides analogs containing either 1,2,4- or 1,3,4-oxadiazole rings. [] The compounds were tested for their larvicidal activity against Plutella xylostella and Spodoptera exigua. [] The study revealed that compounds with a 1,3,4-oxadiazole ring were generally more potent than those with a 1,2,4-oxadiazole ring. [] The substituent on the oxadiazole ring also significantly influenced the insecticidal activity. []
Relevance: These anthranilic diamides are structurally related to 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide by sharing an aromatic amide group. While they lack a thiazole ring, the presence of either the 1,2,4- or 1,3,4-oxadiazole ring, particularly the 1,3,4-oxadiazole which demonstrated higher potency, suggests a potential for similar or related biological activities in the target compound, emphasizing the importance of the oxadiazole ring in influencing biological activity. []
Compound Description: This study explores the synthesis and antioxidant activity of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. [] These derivatives include compounds with various substituents on the benzene ring and derivatives containing heterocyclic moieties, including a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group. [] The antioxidant activities were evaluated using DPPH radical scavenging and reducing power assays. [] Several compounds demonstrated potent antioxidant activity, with 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibiting 1.5 times higher activity than ascorbic acid. []
Relevance: This series includes compounds containing the 1,3,4-oxadiazole ring system, specifically the 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group, similar to the 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide and N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide discussed previously. While these compounds lack the thiazole ring and benzamide group present in 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, the demonstrated antioxidant activities highlight the potential for diverse biological activities associated with the 1,3,4-oxadiazole ring, potentially extending to the target compound. []
Compound Description: This study focuses on the synthesis and antimicrobial activity of a series of N-[(1,3,4-oxadiazol-2-yl)methyl]-4-fluoro-6-phenyl-1H-indazol-3-amines. [] The synthesis involved a multi-step process starting from 4-bromo-2,6-difluorobenzonitrile. [] All synthesized oxadiazole derivatives were screened for their antimicrobial activity against various bacterial and fungal strains. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Although they lack the thiazole ring and benzamide group, they demonstrate the broad applicability of the 1,3,4-oxadiazole core in developing compounds with potential biological activities. The observed antimicrobial activity in these derivatives highlights the potential for related biological activity in other compounds containing the 1,3,4-oxadiazole moiety, including the target compound. []
5-bromo-2-{[5-{[(2E)-3-(2-substitutedphenyl)prop-2-enoyl]amino}-1,3,4,-oxadiazol-2-yl)methyl]amino}benzoic acid Derivatives and 5-bromo-N-[2'-amino[1''-acetyl-5''-(substitutedaryl-2'-pyrazolin-3''-yl]-1'3'4'-oxadiazol-5'-ylmethyl)anthranilic acid Derivatives
Compound Description: This study investigates the synthesis and anti-inflammatory activity of two series of anthranilic acid derivatives. [] The first series consists of 5-bromo-2-{[5-{[(2E)-3-(2-substitutedphenyl)prop-2-enoyl]amino}-1,3,4,-oxadiazol-2-yl)methyl]amino}benzoic acid derivatives, while the second series comprises 5-bromo-N-[2'-amino[1''-acetyl-5''-(substitutedaryl-2'-pyrazolin-3''-yl]-1'3'4'-oxadiazol-5'-ylmethyl)anthranilic acid derivatives. [] The anti-inflammatory activity was evaluated against carrageenan-induced edema in albino rats. [] Compound 5 from the second series exhibited potent anti-inflammatory activity, achieving 51.05% inhibition of edema with an ED50 of 51.05 mg/kg, comparable to the standard drug phenylbutazone. []
Relevance: These anthranilic acid derivatives share the 1,3,4-oxadiazole ring system with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, although they lack the thiazole ring. The presence of the 1,3,4-oxadiazole moiety and the observed anti-inflammatory activity in some of these derivatives suggest a potential for related biological activities in compounds containing the 1,3,4-oxadiazole core, including the target compound. []
Quinoline Thiosemicarbazide Derivatives
Compound Description: This study focuses on the synthesis and antimicrobial activity of a series of quinoline thiosemicarbazide derivatives. [] The synthesis involved reacting quinoline-2-carbohydrazide with various aryl or alkyl isothiocyanates, followed by cyclization and derivatization reactions to yield triazolethiones, oxadiazolamines, thiazolidinones, thiazoles, and thiadiazoles. [] All synthesized compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. []
Relevance: While these compounds do not contain the 1,3,4-oxadiazole ring present in 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, the study demonstrates the diverse biological activities associated with various heterocyclic systems, including thiazoles and oxadiazoles. This broad activity spectrum highlights the potential for exploring the biological activity of compounds containing a combination of heterocyclic rings, particularly those related to the target compound's thiazole and oxadiazole moieties. []
Compound Description: This study explores the synthesis and characterization of various five- and seven-membered heterocyclic compounds based on 2-amino-5-phenyl-1,3,4-thiadiazole. [] The synthesized compounds include Schiff bases, oxazepines, diazepines, thiazolidinones, and tetrazoles, among others. [] The biological activity of these compounds was also evaluated. []
Relevance: These compounds share the presence of a thiazole ring (1,3,4-thiadiazole) with 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. While they lack the 1,3,4-oxadiazole ring and benzamide group present in the target compound, they demonstrate the versatile nature of thiazole-based heterocyclic compounds in exhibiting diverse biological activities. This diversity suggests potential for exploring the biological activity of compounds containing both thiazole and oxadiazole rings, particularly in combinations similar to the target compound. []
1,2-bis-sulfonamide Derivatives
Compound Description: This study focuses on the development of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors. [] The patent describes a wide range of structural modifications on the 1,2-bis-sulfonamide scaffold, exploring various substituents at different positions. [] Among the many substituents listed, some include heterocyclic rings, such as thiazole, oxadiazole, and benzothiazole. []
Relevance: While this patent does not explicitly discuss the biological activity of individual compounds, the inclusion of heterocyclic rings like thiazole and oxadiazole in the structural modifications suggests their potential for modulating chemokine receptor activity. This potential relevance to chemokine receptor modulation, coupled with the structural similarities to the thiazole and 1,3,4-oxadiazole moieties present in 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, highlights the potential for exploring the target compound's activity against chemokine receptors. []
Pyrimidine-Based Myristate Small Molecule BCR-ABL Inhibitors
Compound Description: This patent describes a series of pyrimidine-based small molecule inhibitors of BCR-ABL, a tyrosine kinase implicated in chronic myeloid leukemia. [] The inhibitors feature diverse structural modifications, including heterocyclic rings such as pyrazole, imidazole, pyrrole, indole, and others. [] Some of the listed compounds include thiazole and oxadiazole moieties within their structures. []
Relevance: While this patent focuses on BCR-ABL inhibition, the presence of thiazole and oxadiazole rings in some of the described inhibitors highlights the potential for these heterocyclic systems in modulating various biological targets. This potential, coupled with the structural similarities to 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, suggests that exploring the target compound's activity against BCR-ABL or other tyrosine kinases may be worthwhile. []
Heterocyclic Compounds with Anticonvulsant Activities
Compound Description: This study investigates the anticonvulsant activities of various series of heterocyclic compounds containing triazole, thiadiazine, benzotriazole, benzothiazole, and oxadiazole rings. [] The compounds were evaluated for their ability to protect against seizures in animal models. [] Several compounds demonstrated significant anticonvulsant activity, highlighting the potential of these heterocyclic systems for developing new antiepileptic drugs. []
Relevance: Although this study does not explicitly describe compounds containing both thiazole and 1,3,4-oxadiazole rings like 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, it demonstrates the potential for anticonvulsant activity within various heterocyclic systems, including oxadiazoles. This finding suggests that exploring the target compound's anticonvulsant properties may be of interest, given the presence of the 1,3,4-oxadiazole ring in its structure. []
2-Phenylquinoline-4(3H)-one Derivatives
Compound Description: This study describes the synthesis, characterization, and antimicrobial activity of a series of novel 2-phenylquinoline-4(3H)-one derivatives. [] The synthesized compounds contain various heterocyclic moieties, including oxadiazoles, triazoles, and pyrazoles. [] The antimicrobial activity was evaluated against Staphylococcus aureus and Escherichia coli. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.